molecular formula C10H11NO4 B1437296 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 923219-64-1

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1437296
CAS RN: 923219-64-1
M. Wt: 209.2 g/mol
InChI Key: VPVVRSVZMGAULY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 .

Scientific Research Applications

Antitubercular Properties

4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives have been explored for their potential antitubercular properties. Studies have developed optimal conditions for obtaining hetarylamides of this compound and analyzed their antitubercular properties. The structural analysis and the effects of substituents on the quinoline nucleus on these properties were also examined (Ukrainets et al., 2006), (Ukrainets et al., 2007).

Structural Analysis and Reaction Mechanism

The structural characteristics and reaction mechanisms of derivatives have been a subject of study. For instance, the reaction of certain derivatives with hydroxylamine leads to the formation of specific compounds, and their structures were elucidated through various methods, including X-ray structural analysis and quantum-chemical calculations (Rudenko et al., 2013).

Synthesis and Crystal Structures

The synthesis and crystal structures of various hexahydroquinoline derivatives, including those containing the 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid structure, have been reported. These studies contribute to the understanding of the molecular configuration and potential applications of these compounds in various scientific fields (Steiger et al., 2020).

Diuretic Properties

The relationship between structure and biological activity, specifically diuretic properties, has been explored. Comparative analyses were conducted to understand the impact of different structural components on the diuretic properties of the compounds, providing insights into their potential therapeutic applications (Ukrainets et al., 2008).

properties

IUPAC Name

5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4,8,12H,1-3H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVRSVZMGAULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923219-64-1
Record name 5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
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5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 3
5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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